molecular formula C12H15Cl2NO4 B13886609 1,2-Bis(3-chloropropoxy)-4-nitrobenzene

1,2-Bis(3-chloropropoxy)-4-nitrobenzene

Cat. No.: B13886609
M. Wt: 308.15 g/mol
InChI Key: XNQQEWGBCSEYMR-UHFFFAOYSA-N
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Description

1,2-Bis(3-chloropropoxy)-4-nitrobenzene is an organic compound characterized by the presence of two 3-chloropropoxy groups attached to a benzene ring, which also bears a nitro group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(3-chloropropoxy)-4-nitrobenzene typically involves the reaction of 1,2-dihydroxy-4-nitrobenzene with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl groups are replaced by 3-chloropropoxy groups. The reaction conditions generally include:

    Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

    Temperature: 80-100°C

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. This can include the use of continuous flow reactors, improved purification techniques, and the use of catalysts to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(3-chloropropoxy)-4-nitrobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloropropoxy groups can be replaced by other nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can undergo oxidation reactions, particularly at the chloropropoxy groups, to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in solvents like ethanol or acetonitrile.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or sodium borohydride in ethanol.

    Oxidation: Potassium permanganate (KMnO₄) in aqueous solution or chromium trioxide (CrO₃) in acetic acid.

Major Products

    Nucleophilic Substitution: Products include 1,2-bis(3-aminopropoxy)-4-nitrobenzene or 1,2-bis(3-thiopropoxy)-4-nitrobenzene.

    Reduction: The major product is 1,2-bis(3-chloropropoxy)-4-aminobenzene.

    Oxidation: Products include 1,2-bis(3-chloropropoxy)-4-nitrobenzaldehyde or 1,2-bis(3-chloropropoxy)-4-nitrobenzoic acid.

Scientific Research Applications

1,2-Bis(3-chloropropoxy)-4-nitrobenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of polymers and advanced materials due to its functional groups.

    Medicinal Chemistry: It is explored for its potential use in drug development, particularly as a precursor for bioactive compounds.

    Biological Studies: The compound’s derivatives are studied for their biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 1,2-Bis(3-chloropropoxy)-4-nitrobenzene and its derivatives involves interactions with biological molecules through its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloropropoxy groups can participate in alkylation reactions with nucleophilic sites in proteins and DNA, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(3-chloropropoxy)benzene: Lacks the nitro group, making it less reactive in certain biological contexts.

    1,2-Bis(3-chloropropoxy)-4-aminobenzene: Contains an amino group instead of a nitro group, which can alter its reactivity and biological activity.

    1,2-Bis(3-chloropropoxy)-4-methylbenzene: Contains a methyl group instead of a nitro group, affecting its chemical properties and applications.

Uniqueness

1,2-Bis(3-chloropropoxy)-4-nitrobenzene is unique due to the presence of both chloropropoxy and nitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in organic synthesis, materials science, and medicinal chemistry.

Properties

Molecular Formula

C12H15Cl2NO4

Molecular Weight

308.15 g/mol

IUPAC Name

1,2-bis(3-chloropropoxy)-4-nitrobenzene

InChI

InChI=1S/C12H15Cl2NO4/c13-5-1-7-18-11-4-3-10(15(16)17)9-12(11)19-8-2-6-14/h3-4,9H,1-2,5-8H2

InChI Key

XNQQEWGBCSEYMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])OCCCCl)OCCCCl

Origin of Product

United States

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